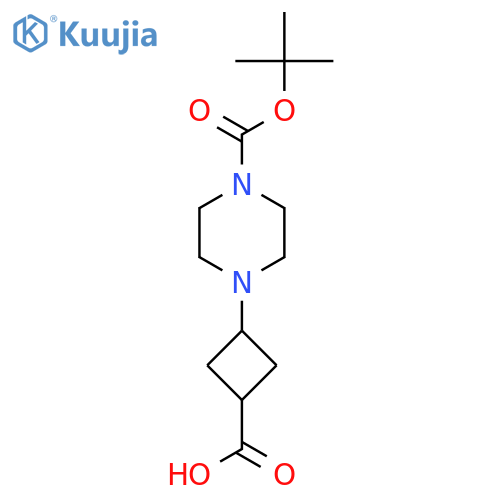

Cas no 2728710-04-9 (3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)cyclobutane-1-carboxylic acid)

3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)cyclobutane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2060008-62-8

- 3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}cyclobutane-1-carboxylic acid

- 3-(4-(tert-butoxycarbonyl)piperazin-1-yl)cyclobutane-1-carboxylicacid

- 2728710-04-9

- EN300-37137021

- (1s,3s)-3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}cyclobutane-1-carboxylic acid

- 3-(4-(tert-butoxycarbonyl)piperazin-1-yl)cyclobutane-1-carboxylic acid

- EN300-330609

- 3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)cyclobutane-1-carboxylic acid

-

- インチ: 1S/C14H24N2O4/c1-14(2,3)20-13(19)16-6-4-15(5-7-16)11-8-10(9-11)12(17)18/h10-11H,4-9H2,1-3H3,(H,17,18)

- InChIKey: LREVCLLIJIMYGM-UHFFFAOYSA-N

- ほほえんだ: OC(C1CC(C1)N1CCN(C(=O)OC(C)(C)C)CC1)=O

計算された属性

- せいみつぶんしりょう: 284.17360725g/mol

- どういたいしつりょう: 284.17360725g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 20

- 回転可能化学結合数: 4

- 複雑さ: 377

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1.3

- トポロジー分子極性表面積: 70.1Ų

3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)cyclobutane-1-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-37137021-0.5g |

rac-(1s,3s)-3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}cyclobutane-1-carboxylic acid |

2728710-04-9 | 95.0% | 0.5g |

$858.0 | 2025-03-18 | |

| Enamine | EN300-37137021-0.05g |

rac-(1s,3s)-3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}cyclobutane-1-carboxylic acid |

2728710-04-9 | 95.0% | 0.05g |

$256.0 | 2025-03-18 | |

| Enamine | EN300-37137021-5.0g |

rac-(1s,3s)-3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}cyclobutane-1-carboxylic acid |

2728710-04-9 | 95.0% | 5.0g |

$3189.0 | 2025-03-18 | |

| Aaron | AR028TXO-250mg |

rac-(1s,3s)-3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}cyclobutane-1-carboxylicacid,cis |

2728710-04-9 | 95% | 250mg |

$776.00 | 2025-02-17 | |

| Aaron | AR028TXO-1g |

rac-(1s,3s)-3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}cyclobutane-1-carboxylicacid,cis |

2728710-04-9 | 95% | 1g |

$1538.00 | 2025-02-17 | |

| 1PlusChem | 1P028TPC-500mg |

rac-(1s,3s)-3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}cyclobutane-1-carboxylicacid,cis |

2728710-04-9 | 95% | 500mg |

$1123.00 | 2024-05-08 | |

| Aaron | AR028TXO-50mg |

rac-(1s,3s)-3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}cyclobutane-1-carboxylicacid,cis |

2728710-04-9 | 95% | 50mg |

$377.00 | 2025-02-17 | |

| 1PlusChem | 1P028TPC-5g |

rac-(1s,3s)-3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}cyclobutane-1-carboxylicacid,cis |

2728710-04-9 | 95% | 5g |

$4004.00 | 2024-05-08 | |

| Enamine | EN300-37137021-0.1g |

rac-(1s,3s)-3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}cyclobutane-1-carboxylic acid |

2728710-04-9 | 95.0% | 0.1g |

$383.0 | 2025-03-18 | |

| Enamine | EN300-37137021-10.0g |

rac-(1s,3s)-3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}cyclobutane-1-carboxylic acid |

2728710-04-9 | 95.0% | 10.0g |

$4729.0 | 2025-03-18 |

3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)cyclobutane-1-carboxylic acid 関連文献

-

2. Back matter

-

Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479

-

Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865

-

E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719

-

Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535

-

Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286

-

Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186

-

Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928

3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)cyclobutane-1-carboxylic acidに関する追加情報

Introduction to 3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)cyclobutane-1-carboxylic acid (CAS No. 2728710-04-9)

3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)cyclobutane-1-carboxylic acid is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 2728710-04-9, represents a structurally unique molecule that combines a cyclobutane moiety with a piperazine ring, both of which are well-documented in the literature for their versatile biological activities. The presence of a tert-butoxycarbonyl (Boc) group further enhances its utility as an intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.

The cyclobutane ring in 3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)cyclobutane-1-carboxylic acid contributes to the compound's rigidity, which can be advantageous in binding to biological targets with high specificity. This structural feature is particularly relevant in drug design, where mimicking the conformational preferences of natural substrates can improve binding affinity and selectivity. Additionally, the piperazine moiety is known for its ability to interact with various biological receptors, making it a valuable scaffold in the development of drugs targeting neurological and cardiovascular diseases.

The Boc group attached to the piperazine ring serves multiple purposes in synthetic chemistry. It acts as a protecting group for the amine functionality, preventing unwanted side reactions during multi-step syntheses. This protection is crucial in ensuring the integrity of the molecule during subsequent chemical transformations. Moreover, the Boc group can be selectively removed under mild acidic conditions, allowing for precise control over the reaction timeline and facilitating the introduction of other functional groups.

Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in drug discovery. 3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)cyclobutane-1-carboxylic acid exemplifies this trend by integrating multiple pharmacophoric elements into a single molecular framework. Its unique structure has been explored in various therapeutic contexts, including antipsychotic and antidepressant drug development. The combination of a rigid cyclobutane ring and an amine-rich piperazine core makes it an attractive candidate for further derivatization and optimization.

In clinical research, derivatives of this compound have shown promise in preclinical studies as potential treatments for neurological disorders. The cyclobutane moiety's ability to stabilize certain pharmacophoric interactions has been particularly noted in assays targeting serotonin receptors, which are implicated in conditions such as depression and anxiety. Furthermore, the Boc-protected piperazine ring allows for facile modifications that can fine-tune pharmacokinetic properties, such as solubility and metabolic stability.

The synthesis of 3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)cyclobutane-1-carboxylic acid involves a series of well-established organic reactions that highlight its synthetic accessibility. The initial step typically involves the formation of the cyclobutane ring through cyclization reactions, followed by functionalization at specific positions to introduce the piperazine and Boc groups. These synthetic routes have been optimized over time to ensure high yields and purity, making the compound readily available for further research applications.

From a computational chemistry perspective, 3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)cyclobutane-1-carboxylic acid has been subjected to extensive molecular modeling studies to elucidate its interactions with biological targets. These studies have provided valuable insights into how structural modifications can influence binding affinity and selectivity. For instance, computational analyses have revealed that subtle changes in the orientation of the cyclobutane ring can significantly impact receptor binding kinetics.

The pharmaceutical industry continues to leverage innovative synthetic methodologies to explore new derivatives of this compound. Advances in flow chemistry and continuous manufacturing have enabled more efficient production processes, reducing costs and improving scalability. These developments are critical for translating laboratory discoveries into viable therapeutic options that can address unmet medical needs.

The role of 3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)cyclobutane-1-carboxylic acid extends beyond academic research; it also represents a significant commercial interest for pharmaceutical companies investing in drug discovery programs. Its versatility as an intermediate has led to its incorporation into several clinical trial candidates targeting diverse therapeutic areas. As our understanding of biological pathways continues to evolve, compounds like this one will remain instrumental in developing next-generation therapeutics.

In conclusion,3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)cyclobutane-1-carboxylic acid (CAS No. 2728710-04-9) stands as a testament to the ingenuity of modern medicinal chemistry. Its unique structural features and synthetic tractability make it a valuable tool for researchers exploring new frontiers in drug development. As ongoing studies continue to uncover its potential applications, this compound is poised to play an increasingly important role in addressing complex diseases worldwide.

2728710-04-9 (3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)cyclobutane-1-carboxylic acid) 関連製品

- 2310039-07-5(2-(1H-indol-3-yl)-1-4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-ylethan-1-one)

- 895851-01-1(7-(4-fluorophenyl)-8-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 1803601-31-1(2-(benzylamino)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol)

- 886954-40-1(7-chloro-2-4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl-4-methoxy-1,3-benzothiazole)

- 1807231-12-4(5-Bromomethyl-2-cyano-3-ethylphenylacetic acid)

- 2229647-47-4(2-1-(1-phenylprop-1-en-2-yl)cyclopropylpropan-2-amine)

- 39787-83-2(2-methoxy-4-nitrobenzoyl chloride)

- 1788778-66-4([(4-Fluorophenyl)methyl](methyl){2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl}amine)

- 782504-52-3(2-Pyridinemethanol, a-(3-methoxyphenyl)-)

- 424791-16-2(Benzoic acid, 5-methyl-2-(phenylmethoxy)-, methyl ester)